3,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide
Description
3,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a benzenesulfonamide core with methoxy and imidazopyridazinyl substituents, which contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
3,4-dimethoxy-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-28-18-8-7-16(12-19(18)29-2)31(26,27)24-15-6-4-5-14(11-15)17-13-25-20(22-17)9-10-21(23-25)30-3/h4-13,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVHFDBPICZWTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazopyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazopyridazine ring.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of nitro, halogen, or other electrophilic groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structure suggests it could interact with biological targets such as enzymes or receptors.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its sulfonamide group is known for its presence in various therapeutic agents, suggesting possible antibacterial, antifungal, or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The exact mechanism of action of 3,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide would depend on its specific application. Generally, it may act by binding to specific molecular targets such as enzymes, receptors, or DNA, thereby modulating their activity. The methoxy and sulfonamide groups could facilitate interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, or van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
- 3,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonyl chloride
Uniqueness
Compared to similar compounds, 3,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of both methoxy and sulfonamide groups can enhance its solubility and ability to interact with various biological targets, making it a versatile compound for research and industrial applications.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves sequential functionalization of the imidazo[1,2-b]pyridazine core and sulfonamide coupling. Key steps include:
- Core formation : Cyclization of pyridazine precursors under controlled pH (e.g., 6–7) and temperature (70–90°C) to form the imidazo[1,2-b]pyridazine scaffold .
- Sulfonamide coupling : Reaction of the aryl amine intermediate with 3,4-dimethoxybenzenesulfonyl chloride in anhydrous DMF at 0–5°C to minimize side reactions .
- Optimization : Use thin-layer chromatography (TLC) to monitor intermediate purity and adjust reaction time/temperature. NMR spectroscopy ensures regioselectivity in methoxy group placement .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer : Employ a multi-technique approach:
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% recommended for biological assays) .
- NMR : ¹H and ¹³C NMR to confirm substituent positions, particularly distinguishing methoxy groups (δ 3.8–4.0 ppm) and sulfonamide protons (δ 7.5–8.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₂₂N₄O₅S) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?
- Answer : Discrepancies often arise from assay conditions or structural variations. Strategies include:
- Comparative assays : Replicate studies using standardized protocols (e.g., fixed ATP concentrations in kinase inhibition assays) .
- Structural analysis : Compare X-ray crystallography or docking studies to identify critical interactions (e.g., sulfonamide hydrogen bonding with catalytic lysine residues) .
- Meta-analysis : Aggregate data from PubChem or ChEMBL to identify trends in substituent effects (e.g., methoxy vs. chloro groups at position 3) .
Q. What experimental designs are recommended to optimize the compound’s selectivity for target enzymes?
- Answer : Use structure-activity relationship (SAR) studies guided by:
- Fragment replacement : Swap the 3,4-dimethoxybenzenesulfonamide moiety with halogenated or trifluoromethyl analogs to assess steric/electronic effects .
- Kinetic assays : Measure IC₅₀ shifts under varying substrate concentrations to differentiate competitive vs. allosteric inhibition .
- Proteomic profiling : Employ thermal shift assays or chemical proteomics to identify off-target interactions .
Q. How can researchers mitigate challenges in synthesizing structurally related imidazo[1,2-b]pyridazine derivatives?
- Answer : Common issues include poor solubility and regiochemical control. Solutions involve:
- Solvent optimization : Use DMF:DCM (1:3) for sulfonamide coupling to enhance intermediate solubility .
- Directed metalation : Employ lithium hexamethyldisilazide (LiHMDS) to direct functionalization at the pyridazine C-6 position .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes at 120°C) for cyclization steps, improving yield by 15–20% .
Data Analysis and Methodological Questions
Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies?
- Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC₅₀ and Hill coefficients .
- Bootstrap resampling : Estimate confidence intervals for potency metrics, critical for compounds with high assay variability .
- ANOVA with post-hoc tests : Compare efficacy across analogs (e.g., Tukey’s HSD for p<0.01 significance) .
Q. How should researchers handle batch-to-batch variability in compound synthesis?
- Answer : Implement quality-by-design (QbD) principles:
- Design of Experiments (DoE) : Use factorial designs to identify critical process parameters (e.g., temperature, catalyst loading) affecting purity .
- In-line monitoring : Integrate PAT tools like Raman spectroscopy for real-time reaction tracking .
- Stability studies : Store intermediates at –20°C under argon to prevent sulfonamide hydrolysis .
Structural and Mechanistic Questions
Q. What computational methods predict the compound’s binding mode to kinase targets?
- Answer : Combine:
- Molecular docking : Use AutoDock Vina with AMBER force fields to model interactions with ATP-binding pockets .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å) .
- Free-energy perturbation (FEP) : Quantify ΔΔG for methoxy group modifications, guiding SAR .
Q. How does the 6-methoxy group on the imidazo[1,2-b]pyridazine core influence metabolic stability?
- Answer : The methoxy group:
- Reduces CYP3A4-mediated oxidation : Blocking para positions minimizes phase I metabolism .
- Enhances solubility : LogP decreases by ~0.5 units compared to chloro analogs, improving bioavailability .
- Validate experimentally : Use liver microsome assays with LC-MS/MS to quantify metabolite formation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
